molecular formula C67H92N18O23 B114461 Orcokinin CAS No. 145344-97-4

Orcokinin

Cat. No.: B114461
CAS No.: 145344-97-4
M. Wt: 1517.6 g/mol
InChI Key: WJRVDOCLWHOQOK-PMVLMXRWSA-N
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Description

Orcokinin is a highly conserved neuropeptide first identified in the crayfish Orconectes limosus and now recognized across a wide range of invertebrates, including insects, crustaceans, and nematodes . This peptide is involved in the regulation of diverse physiological processes and behaviors, making it a valuable tool for neuroendocrinology research. Studies in the fruit fly, Drosophila melanogaster , have demonstrated that this compound neuropeptides play a role in regulating reproductive success, with gene knockdown leading to disinhibited male courtship behavior and a significant reduction in egg production . In the nematode Caenorhabditis elegans , Orcokinins are necessary and sufficient for inducing quiescent behaviors during both developmentally-timed sleep and stress-induced sleep . Furthermore, research in the silkworm, Bombyx mori , has revealed a prothoracicotropic function for this compound, where it influences ecdysone biosynthesis and can modulate the activity of other neuropeptides like FMRFamides . Recent investigations have also uncovered a novel role for Bombyx mori this compound (BommoOK) as a potent pigmentation inhibitor, showing efficiency in inhibiting tyrosinase and reducing melanin, which indicates potential applications in dermatological and cosmetic research . The peptide is available as a synthetic product with high purity, suitable for a wide range of in vitro biological assays. This compound is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVDOCLWHOQOK-PMVLMXRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H92N18O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145344-97-4
Record name Orcokinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Tissue Homogenization and Centrifugation

The primary source of native this compound is the hindgut of crustaceans such as Orconectes limosus (crayfish). Approximately 500 hindguts are homogenized in 100 ml of ice-cold extraction medium (0.11% trifluoroacetic acid, TFA) using sonication (10 cycles of 30 seconds each). The homogenate is stirred for 24 hours at 4°C to facilitate peptide solubilization, followed by centrifugation at 30,000×g for 60 minutes. The pellet undergoes two re-extractions with 50 ml and 25 ml of fresh medium, respectively, to maximize yield. Combined supernatants are stored at −20°C until further processing.

Solid-Phase Extraction (SPE) for Pre-Purification

Crude extracts are pre-purified using three serially connected Sep-Pak C-18 cartridges conditioned with 60% acetonitrile (CH3CN)/0.11% TFA and equilibrated with 0.11% TFA. The extract is loaded at 1.5 ml/min, and adsorbed peptides are eluted in three fractions:

  • 20% CH3CN/0.11% TFA

  • 36% CH3CN/0.11% TFA

  • 60% CH3CN/0.11% TFA

The 36% CH3CN fraction, enriched with this compound, is concentrated via SpeedVac centrifugation and stored at −20°C.

Purification via High-Performance Liquid Chromatography

Multi-Step Reverse-Phase HPLC

This compound purification involves sequential HPLC steps using columns with varying hydrophobicity:

Table 1: HPLC Conditions for this compound Purification

StepColumnGradient (CH3CN/0.11% TFA)Flow RateDetection
1Waters µ-Bondapak C1818% → 48% over 60 min1.5 ml/minUV 214 nm
2Bakerbond WP C1818% → 39% over 45 min1.0 ml/minBioassay-guided
3Nucleosil C1815% → 30% over 50 min1.0 ml/minUV 214 nm

Bioactive fractions from each step are identified using an in vitro hindgut contraction assay, which measures increased contractility in crayfish gut preparations. The final purification step yields two isoforms: Asn13-orcokinin (OK) and Val13-orcokinin (Val13-OK), distinguished by a single amino acid substitution at position 13.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis

This compound is synthesized via fluorenylmethoxycarbonyl (Fmoc) solid-phase chemistry on a manual peptide synthesizer. Key steps include:

  • Resin Selection : Novasyn PR resin for C-terminal amidation or Novasyn A resin for free carboxyl groups.

  • Coupling Cycles : Activation of Fmoc-amino acids with N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA).

  • Cleavage and Deprotection : Treatment with 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

Synthetic peptides are purified via HPLC and validated by co-elution with native this compound (Fig. 3D in).

Table 2: Synthetic this compound Variants

PeptideSequenceMolecular Weight (Da)
Asn13-OKNFDEIDRSGFGFN-OH1517.5
Val13-OKNFDEIDRSGFGFV-OH1502.7
OrcomyotropinFDAFTTGFamide904.8

Structural Characterization and Validation

Mass Spectrometry and Sequencing

Fast atom bombardment tandem mass spectrometry (FAB-MS/MS) is employed for de novo sequencing. For example, Val13-OK exhibits a precursor ion at m/z 1502.7 ([M+H]+), with collision-activated dissociation (CAD) fragments confirming the sequence NFDEIDRSGFGFV-OH. Methylation experiments using 2 M HCl in methanol differentiate C-terminal amides (e.g., orcomyotropin) from free acids by mass shifts.

Amino Acid Analysis

Hydrolyzed peptides (6 M HCl, 110°C, 24 hours) are quantified via ion-exchange chromatography. Orcomyotropin hydrolysis yields residues consistent with its sequence: Phe (3), Asp (1), Thr (2), Gly (1), and Ala (1).

Bioactivity Assessment

Synthetic this compound isoforms are tested on crayfish hindgut preparations. Both Asn13-OK and Val13-OK induce concentration-dependent increases in contraction frequency (EC50 ≈ 10−8 M), confirming functional equivalence to native peptides.

Comparative Analysis of Preparation Methods

Tissue Extraction vs. Chemical Synthesis

  • Yield : Tissue extraction yields ~1–2 µg peptide per 100 hindguts, whereas synthesis provides milligram quantities.

  • Purity : HPLC-purified synthetic peptides achieve >95% purity, compared to ~90% for tissue-extracted peptides.

  • Applications : Synthetic variants enable structure-activity studies, while native peptides are preferred for physiological assays.

Chemical Reactions Analysis

Orcokinin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

    Oxidation: this compound can undergo oxidation, particularly at methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in this compound can be substituted through site-directed mutagenesis or chemical modification. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Neuroregulation

Orcokinin is primarily known for its role in the central nervous system as a neuropeptide that modulates various physiological processes. Research has shown that orcokinins are distributed widely in the brains of insects, such as the desert locust (Schistocerca gregaria), where they are involved in the regulation of behaviors linked to movement and sensory processing .

Key Findings:

  • Neuronal Distribution: Immunostaining studies indicate that this compound is present in interneurons and neurosecretory cells, suggesting its role as a neuromodulator .
  • Behavioral Impact: In locusts, orcokinins influence locomotion and sensory integration, highlighting their importance in behavioral regulation .

Regulation of Reproductive Processes

In addition to neuroregulatory functions, this compound has been implicated in reproductive behaviors across different species. In Drosophila melanogaster (fruit flies), silencing the this compound gene resulted in reduced egg production and altered courtship behaviors, indicating its critical role in reproductive physiology .

Case Study:

  • Gene Silencing Effects: The knockdown of this compound led to increased male courtship behaviors, including atypical male-to-male courtship interactions. This suggests that orcokinins may play a role in modulating sexual behaviors and reproductive success .

Sleep Regulation

This compound neuropeptides also have significant implications for sleep regulation. In the nematode Caenorhabditis elegans, orcokinins are essential for maintaining quiescent states during both developmentally-timed sleep and stress-induced sleep .

Research Insights:

  • Sleep-Inducing Properties: Studies indicate that orcokinins are necessary for quiescence during sleep-like states, suggesting their potential as targets for understanding sleep mechanisms across species .
  • Behavioral Quiescence: The peptides regulate movement suppression during sleep, underscoring their evolutionary conservation and functional importance .

Potential Therapeutic Applications

The multifunctional nature of orcokinins opens avenues for their application in various fields, including agriculture and medicine. Their role in regulating physiological processes makes them candidates for developing pest control strategies and therapeutic agents.

Applications:

  • Pest Control: Orcokinins may be utilized as bioactive compounds in managing agricultural pests by disrupting their neuroregulatory pathways .
  • Drug Development: The potential use of orcokinins in drug screening for diabetes treatment has been highlighted, indicating their relevance in metabolic research .

Comparative Peptidomics

Recent advances in peptidomics have enabled comprehensive analyses of this compound profiles across different tissues and conditions. This approach can provide insights into the peptide's roles in health and disease states.

Comparative Analysis Findings:

  • Orcokinins have been identified in various crustacean species, with distinct immunoreactivities observed in their nervous systems .
  • Mass spectrometry techniques have been employed to characterize orcokinins' roles further, revealing their potential as biomarkers for specific physiological conditions .

Summary Table of this compound Applications

Application AreaKey FindingsSpecies/Model Organism
NeuroregulationModulates locomotion and sensory processingSchistocerca gregaria
Reproductive ProcessesInfluences egg production and courtship behaviorDrosophila melanogaster
Sleep RegulationEssential for quiescent behaviors during sleepCaenorhabditis elegans
Pest ControlPotential use as a bioactive compoundVarious agricultural pests
Drug DevelopmentRole in diabetes treatment researchVarious models

Comparison with Similar Compounds

Structural Homologies and Variations

Orcokinins share conserved motifs with related neuropeptides across species, but sequence variations dictate functional divergence:

Peptide Family Conserved Motif Species Key Structural Features References
Orcokinins GFxGF (C-terminal) O. limosus (crayfish) 14-aa sequence with GFGF motif; truncation at C-terminal abolishes activity .
Orcomyotropins FDAFTTGFGHS P. clarkii (crayfish) Co-localized with orcokinins; distinct N-terminal sequence but shared C-terminal GFG motif.
FLGamides DS(L/I)GGG Sepia officinalis (cuttlefish) Renamed "So-orcokinin B" due to GGG domain homology; C-terminal FLGamide for receptor binding.
Orcokinin B GLDSIGGGHLI D. melanogaster (fruit fly) Non-amidated peptide derived from alternative splicing; enriched in midgut endocrine cells.

Key Findings :

  • The GFxGF motif in crustacean orcokinins is critical for myotropic activity, as truncation eliminates hindgut stimulation .
  • Orcomyotropin-related peptides (e.g., FDAFTTGFGHS) co-exist with orcokinins in P. clarkii but lack direct functional overlap .
  • FLGamides in cuttlefish exhibit structural convergence with arthropod orcokinins but regulate reproduction (e.g., vitellogenesis) rather than motility .

Functional Divergence Across Species

Myotropic Activity in Crustaceans
  • Procambarus clarkii (crayfish) : [Asn13]-orcokinin increases mid-/hindgut contractions (4.6 contractions/min vs. 1.0 in controls) .
  • Homarus americanus (lobster) : Despite 57% sequence homology with P. clarkii, [Asn13]-orcokinin fails to stimulate gut motility (0.9 vs. 1.1 contractions/min, p > 0.05) .
    • Proctolin, a control peptide, induces similar responses in both species, suggesting species-specific receptor or signaling pathway differences .
Neuromodulatory and Hormonal Roles
  • Bombyx mori (silkworm) : this compound regulates pigmentation via selective splicing isoforms (e.g., OKAtype2 inhibits melanin deposition) .
  • Drosophila melanogaster: this compound B is localized in midgut endocrine cells and modulates reproductive behaviors (e.g., reduced egg-laying post RNAi knockdown) .
  • Schistocerca gregaria (locust): this compound-immunoreactive neurons innervate the central complex, implicating roles in spatial orientation and circadian rhythms .

Truncated Isoforms and Post-Translational Processing

Truncated orcokinins (e.g., Orc-[1-12]) are detected in H. americanus and P. clarkii via MALDI-FTMS, suggesting proteolytic processing or degradation . These isoforms exhibit tissue-specific abundance but lack confirmed biological activity .

Evolutionary and Mechanistic Insights

  • Phylogenetic Conservation : Orcokinins are widely conserved in decapod crustaceans and polyneopteran insects (e.g., cockroaches, locusts) but absent or highly modified in endopterygotes (e.g., honeybees, moths) .
  • Functional Convergence : FLGamides in cuttlefish and this compound B in insects independently evolved roles in reproduction, highlighting structural plasticity .

Data Tables

Table 1: this compound Isoforms and Physiological Effects

Species Isoform Tissue Distribution Function Reference
Procambarus clarkii [Asn13]-orcokinin CoG, hindgut Stimulates gut motility (4.6 contractions/min)
Homarus americanus [Asn13]-orcokinin SG, CoG No effect on motility; neuromodulation?
Bombyx mori OKAtype2 Ventral nerve cord Inhibits pigmentation
Drosophila melanogaster This compound B Midgut endocrine cells Regulates egg-laying

Table 2: Conserved Motifs in this compound-like Peptides

Motif Peptide Family Functional Role Species
GFGF Orcokinins Myotropic activity Decapod crustaceans
DS(L/I)GGG FLGamides Vitellogenesis and ovarian innervation Sepia officinalis
GLDSIGGGHLI This compound B Midgut endocrine signaling D. melanogaster

Biological Activity

Orcokinin is a neuropeptide that plays significant roles in the physiology of various arthropods, particularly insects and crustaceans. This article explores the biological activity of this compound, focusing on its effects on muscle contraction, hormonal regulation, and reproductive behavior, supported by data tables and case studies.

Overview of this compound

Orcokinins are myotropic neuropeptides first identified in decapod crustaceans, such as Orconectes limosus (crayfish). They are characterized by their ability to stimulate muscle contractions in the hindgut and modulate various physiological processes across different species.

Structure

The amino acid sequence of this compound from crayfish is Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn. This structure is unique and shows no similarity to other known neuropeptides .

1. Myotropic Activity

Orcokinins exhibit potent myotropic effects, particularly in the hindgut of crustaceans. They enhance both the frequency and amplitude of spontaneous contractions. The threshold for biological activity is approximately 5×1011M5\times 10^{-11}M in vitro .

Table 1: Myotropic Effects of this compound on Crayfish Hindgut

Concentration (M)Frequency Increase (%)Amplitude Increase (%)
1×10101\times 10^{-10}5040
1×1091\times 10^{-9}7060
1×1081\times 10^{-8}9080

2. Hormonal Regulation

In insects like Bombyx mori (silkworm), orcokinins have been identified as regulators of ecdysteroidogenesis, influencing molting and development. They act as prothoracicotropic hormones, stimulating the prothoracic gland to produce ecdysteroids .

Case Study: Ecdysteroidogenesis in Bombyx mori

In a study assessing the effects of orcokinins on the prothoracic gland:

  • Peptides Tested : Bommo-Orc I and II
  • EC50 Values :
    • Bommo-Orc I: 12.6nM12.6nM
    • Bommo-Orc II: 46.8nM46.8nM
  • Outcome : Both peptides stimulated ecdysteroid production, demonstrating their role as key regulators in hormonal pathways .

3. Neuromodulatory Functions

Orcokinins also function as neuromodulators within the central nervous system (CNS) of insects. They are distributed widely across various brain regions, influencing behaviors such as courtship and locomotion.

Table 2: Distribution of this compound-Expressing Neurons in Insect CNS

SpeciesBrain RegionNumber of Neurons
Drosophila melanogasterCentral complex~50 pairs
Schistocerca gregariaOptic lobe and mushroom bodies~40 pairs
Bombyx moriTerminal abdominal ganglion (TAG)~60 neurons

In Drosophila, RNA interference (RNAi) knockdown of the this compound gene resulted in disinhibited male courtship behavior and reduced egg production, highlighting its role in reproductive regulation .

Q & A

Q. What impact do extraction methods have on detecting low-abundance this compound peptides?

  • Methodological Answer : Direct tissue analysis via MALDI-FTMS minimizes peptide loss, whereas solvent extraction may alter isoform profiles. Methyl esterification improves detection of acidic residues. Normalizing signal intensity to internal standards (e.g., stable isotope-labeled peptides) quantifies relative abundance .

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